1,3-Dimethylimidazolidin-2-imine hydrochloride

Oligonucleotide Therapeutics Nuclease Resistance Antisense Oligonucleotides

Achieve transformative antisense oligonucleotide performance. This precursor enables synthesis of phosphoryl guanidine (PG)-modified oligos with >21-day nuclease resistance, salt-independent hybridization, and predictable Tm control (−1.2°C/PG). The hydrochloride salt ensures optimal solubility for automated synthesis. Quantified nucleophilicity (N=12.46, sN=0.87) also supports organocatalyst development. Order high-purity (≥97%) material to eliminate variability.

Molecular Formula C5H12ClN3
Molecular Weight 149.62
CAS No. 87954-60-7
Cat. No. B2496338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolidin-2-imine hydrochloride
CAS87954-60-7
Molecular FormulaC5H12ClN3
Molecular Weight149.62
Structural Identifiers
SMILESCN1CCN(C1=N)C.Cl
InChIInChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
InChIKeyHHXAVIBJPQEZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethylimidazolidin-2-imine Hydrochloride (CAS 87954-60-7): Technical Specifications and Procurement Baseline


1,3-Dimethylimidazolidin-2-imine hydrochloride (CAS 87954-60-7) is a bicyclic organic compound with the molecular formula C5H12ClN3 and a molecular weight of 149.62 g/mol . It is a salt form of 1,3-dimethylimidazolidin-2-imine, a member of the guanidine class. The hydrochloride salt is utilized to enhance stability and solubility . This compound is a key precursor in the synthesis of phosphoryl guanidine (PG) groups, which are incorporated into antisense oligonucleotides to modify their physicochemical and biological properties [1].

Procurement Risk of Substituting 1,3-Dimethylimidazolidin-2-imine Hydrochloride in PG-Oligonucleotide Synthesis


The use of 1,3-dimethylimidazolidin-2-imine hydrochloride is not readily interchangeable with other guanidine derivatives or salts due to its specific reactivity and the unique properties it confers to the final phosphoryl guanidine (PG) oligonucleotide. Substituting the precursor can alter the electronic and steric environment of the resulting PG group, leading to quantifiably different outcomes in oligonucleotide hybridization, nuclease resistance, and cellular uptake, as detailed in the quantitative evidence below [1]. The hydrochloride salt form is also critical for solubility and stability during automated solid-phase synthesis, and switching to a different salt or the free base could compromise synthesis efficiency and yield .

Quantitative Comparative Evidence for 1,3-Dimethylimidazolidin-2-imine Hydrochloride (CAS 87954-60-7) vs. Closest Analogs


PG-Modified Oligonucleotides Exhibit 21+ Day Nuclease Resistance in Serum

Oligonucleotides modified with phosphoryl guanidine (PG) groups derived from 1,3-dimethylimidazolidin-2-imine show significantly enhanced nuclease resistance compared to unmodified or phosphorothioate (PS) backbones. PG modifications increased resistance in serum-containing medium for more than 21 days [1]. This represents a substantial improvement over typical phosphorothioate half-lives in serum, which are generally measured in hours to a few days, positioning PG-gapmers as a more durable therapeutic modality.

Oligonucleotide Therapeutics Nuclease Resistance Antisense Oligonucleotides Phosphoryl Guanidine

PG Modification Causes a Predictable -1.2°C Decrease in Duplex Thermal Stability per Modification

The incorporation of a 1,3-dimethylimidazolidin-2-imine derived phosphoryl guanidine (PG) group into an oligonucleotide leads to a quantifiable and predictable change in duplex thermal stability. On average, the thermal stability (melting temperature, Tm) of PGO/RNA complexes decreases by 1.2°C per modified phosphate residue under standard conditions (1.01 M Na+, neutral pH) compared to the native, unmodified duplex [1]. This provides a precise, tunable parameter for oligonucleotide design, unlike other modifications where the effect on Tm can be highly variable and context-dependent.

Oligonucleotide Hybridization Thermal Stability PG-Oligonucleotides Biophysical Characterization

PG-Modified Duplexes Maintain Hybridization in Deionized Water (Salt-Independent Binding)

In stark contrast to native DNA duplexes, fully substituted phosphoryl guanidine (PG) oligonucleotide duplexes, derived from 1,3-dimethylimidazolidin-2-imine, can form effectively regardless of ionic strength, even in deionized water [1]. Under the same conditions, the thermal stability of native duplexes decreases by more than 40°C [2]. This property is a direct consequence of the neutral charge of the PG backbone, which eliminates the charge-charge repulsion that destabilizes native DNA in low-salt environments.

Oligonucleotide Hybridization Ionic Strength Independence PG-Oligonucleotides Biophysical Characterization

Precise Nucleophilicity Parameters (N=12.46, sN=0.87) for Rational Reaction Design

The nucleophilicity of 1,3-dimethylimidazolidin-2-imine has been precisely quantified using Mayr's reactivity scales, yielding parameters of N = 12.46 and sN = 0.87 in dichloromethane [1]. These parameters, determined with reference electrophiles, allow for the prediction of reaction rates with various electrophiles using the equation log k = sN(N + E). This places it among a well-characterized set of guanidine nucleophiles, enabling chemists to select the optimal guanidine for a specific transformation based on its reactivity profile rather than trial and error.

Nucleophilicity Mayr Reactivity Parameters Organocatalysis Chemical Synthesis

Recommended Research and Industrial Applications for 1,3-Dimethylimidazolidin-2-imine Hydrochloride (CAS 87954-60-7)


Synthesis of Nuclease-Resistant Antisense Oligonucleotide Gapmers

Researchers developing antisense oligonucleotides (ASOs) for gene silencing can use this compound as a key precursor to synthesize phosphoryl guanidine (PG) gapmers. These PG-gapmers exhibit nuclease resistance for over 21 days in serum [1], a substantial improvement over standard phosphorothioate chemistry. This enhanced stability translates to a longer functional half-life in biological systems, potentially reducing dosing frequency and improving therapeutic efficacy.

Design of Oligonucleotide Probes for Low-Ionic Strength Environments

For applications requiring hybridization under low-salt conditions (e.g., certain biosensors, specialized in vitro assays), PG-modified oligonucleotides offer a unique advantage. Unlike native DNA, which is destabilized by >40°C in deionized water, PG/DNA duplexes maintain their stability [2]. This salt-independent binding enables reliable performance in environments where standard probes would fail.

Controlled Tuning of Oligonucleotide Duplex Affinity

When precise control over binding affinity is required, this compound provides a predictable tool. The incorporation of each PG group results in a consistent -1.2°C decrease in the melting temperature (Tm) of the oligonucleotide/RNA duplex [3]. This linear relationship allows researchers to fine-tune the thermal stability of their constructs by adjusting the number of modifications, a level of control not easily achieved with other, more variable chemical modifications.

Exploration of Guanidine Organocatalysis with Quantified Reactivity

In organic synthesis and catalysis research, this compound can be evaluated as a nucleophilic organocatalyst. Its reactivity has been precisely quantified by Mayr's parameters (N=12.46, sN=0.87) [4]. This data enables a rational, rather than empirical, approach to reaction design, allowing chemists to predict its performance in reactions with electrophiles and to compare it directly against other well-characterized guanidines.

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